3-(3-Iodo-5-methylphenyl)pyridine
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Overview
Description
3-(3-Iodo-5-methylphenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-5-methylphenyl)pyridine typically involves the iodination of 3-methylphenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodo-5-methylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other derivatives that retain the core pyridine structure.
Scientific Research Applications
3-(3-Iodo-5-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Iodo-5-methylphenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: Lacks the methyl group on the phenyl ring.
3-Methylphenylpyridine: Lacks the iodine atom.
3-(3-Bromo-5-methylphenyl)pyridine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-(3-Iodo-5-methylphenyl)pyridine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and interactions. The combination of these substituents can enhance its utility in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C12H10IN |
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Molecular Weight |
295.12 g/mol |
IUPAC Name |
3-(3-iodo-5-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10IN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h2-8H,1H3 |
InChI Key |
BXRNLUDRFWHAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C2=CN=CC=C2 |
Origin of Product |
United States |
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